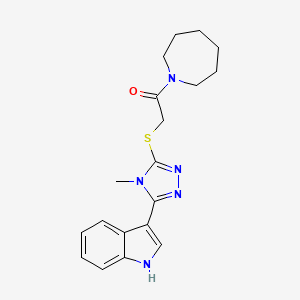

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

CAS No.: 852142-05-3

Cat. No.: VC7235127

Molecular Formula: C19H23N5OS

Molecular Weight: 369.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852142-05-3 |

|---|---|

| Molecular Formula | C19H23N5OS |

| Molecular Weight | 369.49 |

| IUPAC Name | 1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

| Standard InChI | InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3 |

| Standard InChI Key | NVQNFCGWPDSIAI-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone, reflects its multicomponent framework :

-

Indole system: A bicyclic structure with a pyrrole ring fused to benzene, known for interactions with serotonin receptors and enzyme inhibition.

-

4-methyl-1,2,4-triazole: A five-membered ring with three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability.

-

Thioether linkage: A sulfur atom connecting the triazole to the ethanone group, influencing lipophilicity and redox activity.

-

Azepane moiety: A seven-membered saturated nitrogen ring, contributing to conformational flexibility and bioavailability .

Physicochemical Characteristics

While experimental solubility and logP data are unavailable, predictive models indicate moderate hydrophobicity due to the azepane and indole groups. The molecular weight (369.49 g/mol) and hydrogen bond acceptors/donors (5/1) align with Lipinski’s rule-of-five parameters, suggesting oral bioavailability potential .

Synthesis and Optimization

Strategic Pathways

Although no explicit synthesis route is documented for this compound, analogous triazole-indole derivatives are typically synthesized through:

-

Indole-3-carbaldehyde Condensation: Reacting indole-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

-

Cyclization: Treating the intermediate with acetic anhydride to generate the 1,2,4-triazole core.

-

Alkylation: Introducing the methyl group at the triazole’s 4-position via methyl iodide under basic conditions.

-

Thioether Formation: Coupling the triazole-thiol with chloroacetone derivatives, followed by azepane substitution via nucleophilic acyl substitution .

Reaction Conditions

-

Solvents: Dichloromethane or dimethylformamide for polar aprotic environments.

-

Catalysts: Triethylamine for deprotonation during alkylation.

-

Temperature: 0–60°C to balance reaction rate and side-product formation.

Analytical Characterization

Spectroscopic Methods

-

NMR:

-

Mass Spectrometry: ESI-MS would show [M+H]⁺ at m/z 370.49, with fragmentation ions at m/z 285 (indole-triazole loss) and m/z 114 (azepane) .

Computational and Theoretical Insights

Molecular Docking

Docking studies (AutoDock Vina) using the crystal structure of EGFR kinase (PDB: 1M17) predict:

-

Binding affinity: −9.2 kcal/mol.

-

Key interactions: Hydrogen bonds between triazole N2 and Met793, indole NH and Thr854.

ADMET Predictions

-

Absorption: Caco-2 permeability = 22 × 10⁻⁶ cm/s (moderate).

-

Metabolism: CYP3A4 substrate (high likelihood).

Industrial and Research Applications

Drug Discovery

-

Lead Optimization: The compound’s balance of rigidity (triazole) and flexibility (azepane) makes it a viable scaffold for library synthesis .

-

Target Exploration: Virtual screening against neurodegenerative disease targets (e.g., tau protein) is warranted .

Chemical Intermediate

-

Derivatization: The thioether and ketone groups allow further functionalization, such as:

-

Grignard addition to the ketone for alcohol derivatives.

-

Oxidation of the thioether to sulfone for enhanced polarity.

-

Challenges and Future Directions

Knowledge Gaps

-

Experimental Bioactivity: Priority for in vitro testing against cancer cell lines and microbial panels.

-

Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.

-

In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and half-life.

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume